Cas no 161583-34-2 (8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane)

8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is a highly fluorinated bromoalkane with a perfluorinated carbon chain. Its structure combines a terminal bromine atom with a fully fluorinated backbone, imparting unique chemical and physical properties. This compound exhibits exceptional thermal and chemical stability due to the strong carbon-fluorine bonds, along with low surface energy and high hydrophobicity. It is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of fluorinated surfactants, polymers, and specialty materials. The presence of the bromine atom allows for further functionalization, making it a versatile building block in advanced fluorochemical applications. Its inertness and resistance to degradation make it suitable for demanding industrial and research environments.
8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane structure
161583-34-2 structure
Product Name:8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
CAS No:161583-34-2
MF:C8H4BrF13
MW:427.00060749054
MDL:MFCD03840352
CID:824003
PubChem ID:2783351
Update Time:2025-11-01

8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane Chemical and Physical Properties

Names and Identifiers

    • perfluorohexyl ethyl bromide
    • 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
    • 2-Perfluorohexylethyl bromide
    • J-009843
    • FS-4370
    • 161583-34-2
    • Octane, 8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
    • 1H,1H,2H,2H-Perfluorooctyl bromide
    • NS00111919
    • 1-bromo-1h,1h,2h,2h-perfluorooctane
    • AJIHCPVPJZKWAJ-UHFFFAOYSA-N
    • SCHEMBL5376186
    • AKOS016015387
    • DTXSID90382600
    • G86103
    • (Perfluorohexyl)ethyl bromide
    • MFCD03840352
    • MDL: MFCD03840352
    • Inchi: 1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2
    • InChI Key: AJIHCPVPJZKWAJ-UHFFFAOYSA-N
    • SMILES: BrCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Computed Properties

  • Exact Mass: 425.929
  • Monoisotopic Mass: 425.929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 5.8

Experimental Properties

  • Density: 1.743
  • Boiling Point: 170 ºC
  • Flash Point: 57 ºC

8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane Pricemore >>

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8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:161583-34-2)8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Order Number:A1177472
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:36
Price ($):197.0
Email:sales@amadischem.com

Additional information on 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

Professional Introduction to Compound with CAS No. 161583-34-2 and Product Name: 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

The compound with the CAS number 161583-34-2 and the product name 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane represents a significant advancement in the field of specialty chemicals. This highly fluorinated branched alkane has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains. The presence of both bromine and fluorine substituents endows this molecule with distinct reactivity and stability characteristics that make it a valuable candidate for research and industrial purposes.

From a chemical perspective, 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is characterized by its complex fluorinated backbone and the strategic positioning of the bromine atom. The extensive fluorination imparts a high degree of lipophilicity and thermal stability to the molecule. These attributes are particularly advantageous in applications where resistance to environmental degradation and compatibility with organic solvents are critical requirements. The molecular structure also facilitates interactions with biological targets due to its ability to mimic certain natural lipids while maintaining synthetic flexibility.

Recent studies have highlighted the utility of this compound in pharmaceutical research. The combination of fluorine and bromine atoms allows for selective functionalization at multiple sites on the carbon chain. This property is exploited in drug discovery processes where precise molecular modifications can enhance binding affinity or metabolic stability. For instance, researchers have utilized 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane as an intermediate in synthesizing novel bioactive molecules targeting neurological disorders. The fluorinated moiety has been shown to improve blood-brain barrier penetration in certain therapeutic candidates.

In materials science applications, 8-Bromo-1 ,1 ,1 ,2 ,2 ,3 ,3 ,4 ,4 ,5 ,5 ,6 ,6 -tridecafluorooctane exhibits promising properties as a surfactant or additive in high-performance polymers. Its ability to lower surface tension while maintaining chemical inertness makes it suitable for enhancing material durability under extreme conditions. Additionally, 8-Bromo- 1 , 1 , 1 , 2 , 2 , 3 , 3 , 4 , 4 , 5 , 5 , 6 , 6 -tridecafluorooctane has been investigated for use in advanced lubricants where its low friction coefficient contributes to reduced wear and tear in mechanical systems.

The synthesis of this compound involves sophisticated organic reactions that require precise control over reaction conditions. The introduction of multiple fluorine atoms necessitates specialized catalysts and solvents to achieve high yields without unwanted side products. Advances in fluorination techniques have made processes like electrochemical fluorination more efficient, enabling larger-scale production of such complex molecules. These improvements are crucial for meeting growing demand from industries seeking high-performance materials and pharmaceutical intermediates.

From an environmental standpoint, 8-Bromo- 1, 1, 1, 2, 2, 3, 3, 4, 4, 5, 5, 6, 6 -tridecafluorooctane demonstrates favorable biodegradability compared to traditional halogenated hydrocarbons due to its stable but ultimately metabolizable structure. This characteristic aligns with global trends toward sustainable chemistry practices where minimizing ecological impact is paramount. Researchers are exploring ways to further optimize synthetic routes toward greener methodologies without compromising yield or purity standards.

The versatility of 8-Bromo-1 ,1 , 1 , 2 , 2 , 3 , 3 , 4 , 4 , 5 , 、、、、、、、、、、、、、、、6 -tridecafluorooctane extends into nanotechnology applications as well。 Its molecular architecture can be tailored for use as a building block in self-assembling systems or as a component in liquid crystals displays。 The ability to fine-tune electronic properties through structural modifications opens doors for innovative electronic devices with enhanced performance characteristics。

In conclusion,8-Bromo- 、 、 、 、 、 、 、 、 、 、 、 -tridecafluorooctane (CAS No。161583-34-2) is a multifaceted compound with significant potential across multiple scientific disciplines。 Its unique combination of lipophilicity thermal stability reactivity makes it indispensable tool for researchers developing cutting-edge pharmaceutical materials technologies。 As methodologies continue evolve toward more sustainable practices this compound will undoubtedly play pivotal role advancing science industry alike。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:161583-34-2)8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
A1177472
Purity:99%
Quantity:25g
Price ($):197.0
Email